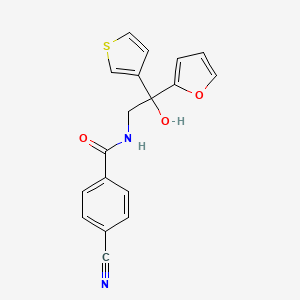

![molecular formula C21H12Cl2N4O B2751176 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-50-2](/img/structure/B2751176.png)

3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

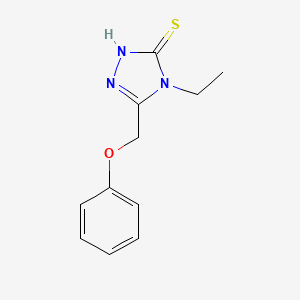

“3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazolinone . Quinazolinones are a family of heterocyclic nitrogen compounds that have gained popularity due to the wide range of biological functions they possess .

Synthesis Analysis

The synthesis of this compound involves the reaction of the hydrazinyl derivative with carbon disulfide, leading to the formation of 7,9-dibromo-5-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline-3(2H)-thione . From the compound 6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline-4(3H)-thione, the quinazolinone derivatives were formed .Applications De Recherche Scientifique

H1-Antihistaminic Activity

Research has indicated that certain derivatives of [1,2,4]triazolo[4,3-a]quinazoline exhibit notable H1-antihistaminic activity. A study by Gobinath, Subramanian, and Alagarsamy (2015) synthesized a series of these derivatives and evaluated their antihistaminic activity. Among these, a specific compound was identified as having significant antihistaminic effects with minimal sedative properties when compared to chlorpheniramine maleate, a reference drug (Gobinath, Subramanian, & Alagarsamy, 2015).

Synthesis of Polycondensed Heterocycles

Chernyshev et al. (2014) explored the reactivity of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and their derivatives in the synthesis of polycondensed heterocycles. This study demonstrated that these compounds could react with various chlorocarboxylic acid chlorides to yield novel heterocyclic compounds with potential applications in chemical synthesis and drug development (Chernyshev et al., 2014).

Anticancer Activity

The synthesis of new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine-derived ureas has been investigated for their potential anticancer activity. Reddy et al. (2015) designed and synthesized a series of triazoloquinoline derivatives, which were then evaluated for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Certain compounds within this series exhibited significant cytotoxicity, highlighting the potential of these derivatives in anticancer therapy (Reddy et al., 2015).

Antimicrobial and Nematicidal Activity

A study by Sanjeeva Reddy, Rajesh Kumar, and Sunitha (2016) developed a new class of triazolo[4,3-c]quinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal properties. This research found that derivatives with specific aryl/heteroaryl substituents displayed significant antimicrobial and nematicidal activities, comparable to standard treatments. These findings suggest potential applications in the development of new antimicrobial and pest control agents (Sanjeeva Reddy, Rajesh Kumar, & Sunitha, 2016).

Photophysical Properties

Kopotilova et al. (2023) synthesized amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties. The study investigated their UV/Vis and photoluminescent properties, demonstrating potential applications in materials science, particularly for the development of fluorescent materials and sensors (Kopotilova et al., 2023).

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2N4O/c22-16-11-10-13(12-17(16)23)19-25-26-20-15-8-4-5-9-18(15)24-21(27(19)20)28-14-6-2-1-3-7-14/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQUQSSEHUWJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2751099.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2751103.png)

![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)

![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)